molecular formula C11H10N2O B13674687 2-(Isoquinolin-8-yl)acetamide

2-(Isoquinolin-8-yl)acetamide

Cat. No.: B13674687
M. Wt: 186.21 g/mol
InChI Key: XYQIGINOLVRFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isoquinolin-8-yl)acetamide is an organic compound with the molecular formula C₁₁H₁₀N₂O. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science . The compound features an isoquinoline ring system attached to an acetamide group, making it a valuable scaffold for the development of new pharmaceuticals and chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-8-yl)acetamide typically involves the reaction of isoquinoline derivatives with acetamide or its derivatives. One common method includes the acylation of isoquinoline with acetamide in the presence of a suitable catalyst and under controlled temperature conditions . Another approach involves the cyclization of 2-dipyrazolyl bromobenzene with acetamide under mild conditions using copper(I) chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-8-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its pharmacological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isoquinolin-8-yl)acetamide is unique due to its specific acetamide functional group attached to the isoquinoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential pharmacological activities set it apart from other similar compounds .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-isoquinolin-8-ylacetamide

InChI

InChI=1S/C11H10N2O/c12-11(14)6-9-3-1-2-8-4-5-13-7-10(8)9/h1-5,7H,6H2,(H2,12,14)

InChI Key

XYQIGINOLVRFMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.